molecular formula C7H13NO B13200974 3-(Cyclopropylamino)butan-2-one

3-(Cyclopropylamino)butan-2-one

Cat. No.: B13200974
M. Wt: 127.18 g/mol
InChI Key: MYMFTJJVCIQTMD-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)butan-2-one is an organic compound with the molecular formula C7H13NO It is a ketone derivative that features a cyclopropylamino group attached to the butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with butan-2-one under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3-(Cyclopropylamino)butan-2-ol.

    Substitution: The compound can participate in substitution reactions where the cyclopropylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-(cyclopropylamino)butan-2-one

InChI

InChI=1S/C7H13NO/c1-5(6(2)9)8-7-3-4-7/h5,7-8H,3-4H2,1-2H3

InChI Key

MYMFTJJVCIQTMD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)NC1CC1

Origin of Product

United States

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